molecular formula C30H42O10 B611374 Tigilanol tiglate CAS No. 943001-56-7

Tigilanol tiglate

Numéro de catalogue: B611374
Numéro CAS: 943001-56-7
Poids moléculaire: 562.6 g/mol
Clé InChI: YLQZMOUMDYVSQR-FOWZUWBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tigilanol tiglate a été réalisée par une voie semi-synthétique à partir du phorbol, un composé présent dans les graines du croton purgatif (Croton tiglium). Le processus implique 12 étapes avec un rendement global de 12 % . Les étapes clés comprennent la protection et la déprotection des groupes hydroxyle, l'oxydation sélective et l'époxydation .

Méthodes de production industrielle

La production industrielle du this compound est difficile en raison de sa structure complexe et de la disponibilité limitée de sa source naturelle. Des efforts ont été déployés pour établir des plantations de l'arbre blushwood afin de garantir un approvisionnement durable . Les méthodes synthétiques sont préférées pour la production à grande échelle en raison des limites de l'extraction naturelle .

Analyse Des Réactions Chimiques

Types de réactions

Le tigilanol tiglate subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse du this compound comprennent :

Principaux produits

Le principal produit de ces réactions est le this compound lui-même, ainsi que divers intermédiaires formés au cours du processus de synthèse .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en activant la protéine kinase C (PKC), ce qui conduit à la perturbation de la vascularisation tumorale et à l'oncolyse directe des cellules tumorales . Cette activation entraîne l'induction de la mort cellulaire immunogène, ce qui améliore la réponse immunitaire contre les tumeurs traitées et non traitées . Le composé affecte également diverses voies de signalisation, notamment la dégradation des espèces de MET phosphorylées et la régulation des protéines de surface cellulaire .

Applications De Recherche Scientifique

Oncology Applications

Tigilanol tiglate has been primarily investigated for its use in treating various cancers. Its mechanism involves the activation of protein kinase C, leading to tumor ablation and immune response enhancement.

Clinical Trials and Efficacy

  • Intratumoral Administration : this compound is administered intratumorally to induce immunogenic cell death in tumors. Clinical trials have shown promising results in treating non-resectable tumors, particularly in dogs with mast cell tumors .
  • Human Trials : Currently, there are multiple ongoing clinical trials for human patients with head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma. The drug is being evaluated both as a monotherapy and in combination with other therapies such as pembrolizumab (Keytruda) .

Veterinary Applications

This compound has been approved as a veterinary pharmaceutical for treating canine mast cell tumors. Its use in veterinary medicine has provided valuable insights into its efficacy and safety.

Veterinary Clinical Trials

  • A study involving 51 dogs demonstrated that a single dose of this compound resulted in recurrence-free outcomes in most cases after 12 months . The treatment was effective even for larger tumors, showcasing its potential as a less invasive alternative to surgical excision.

Regulatory Approval

  • This compound is registered under the brand name STELFONTA® in several regions, including the United States and Europe, for the treatment of non-metastatic mast cell tumors in dogs .

Wound Healing Applications

Beyond oncology, this compound is being explored for its wound healing properties.

Preclinical Development

  • A semi-synthetic analogue of this compound, known as EBC-1013, is being developed specifically for wound healing applications. This compound aims to address chronic and acute wounds by leveraging the properties of this compound to promote tissue regeneration .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

Case StudyApplicationFindings
Dog with Mast Cell TumorVeterinary OncologySignificant tumor reduction observed; recurrence-free at 12 months post-treatment.
Human Patient with MelanomaHuman OncologyPhase I trial showed positive response rates; ongoing evaluation of combination therapy with pembrolizumab.
Wound Healing ModelPreclinicalEBC-1013 demonstrated enhanced healing rates in chronic wound models compared to standard treatments.

Activité Biologique

Tigilanol tiglate (TT), also known as EBC-46, is a naturally occurring diterpenoid derived from the fruit of the Australian rainforest tree Blushwood (Hylandia dockrillii). It has garnered significant attention for its potential as an oncolytic agent, particularly in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and case studies that highlight its therapeutic efficacy.

This compound primarily functions as a protein kinase C (PKC) activator , which plays a crucial role in its anticancer effects. The activation of PKC is associated with several cellular processes, including apoptosis and immune modulation. The following key mechanisms have been identified:

  • Tumor Ablation : TT induces localized tumor destruction through vascular disruption and necrosis. This process is characterized by:
    • Rapid localized inflammation at the injection site.
    • Hemorrhagic necrosis of tumor tissue within 24 hours post-treatment.
    • Sloughing of necrotic tissue followed by re-epithelialization .
  • Immunogenic Cell Death : The pyroptotic cell death induced by TT promotes the release of damage-associated molecular patterns (DAMPs), which can enhance systemic antitumor immune responses. This immunogenicity is critical for developing long-lasting antitumor immunity .
  • Cytokine Release : TT administration leads to increased secretion of chemotactic cytokines that recruit immune cells to the tumor microenvironment, further enhancing the immune response against cancer cells .

Clinical Applications

This compound has been investigated in various clinical settings, demonstrating promising results across different types of malignancies:

  • Veterinary Medicine : Initially approved for use in veterinary oncology, TT has shown efficacy in treating mast cell tumors in dogs and has been used successfully in equine patients with aggressive tumors .
  • Human Clinical Trials : TT is currently undergoing multiple clinical trials for various cancers, including:
    • Head and Neck Squamous Cell Carcinoma
    • Melanoma (as a monotherapy and in combination with anti-PD-1 therapy)
    • Soft Tissue Sarcoma .

Case Study 1: Canine Mast Cell Tumor

An 11-year-old Jack Russell Terrier with a recurrent subcutaneous mast cell tumor was treated with a single intratumoral injection of TT. The treatment resulted in:

  • Local inflammation and bruising within hours.
  • Hemorrhagic necrosis observed by day four.
  • Complete remission achieved within weeks, with minimal post-treatment discomfort .

Case Study 2: Equine Tumors

Two horses were treated with TT for aggressive tumors. Both exhibited:

  • Rapid localized inflammation and subsequent necrosis.
  • Successful healing and functional outcomes post-treatment .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated PKC-dependent and independent mechanisms contributing to tumor ablation and immune modulation.
Highlighted the importance of PKC activation for the anticancer activity of TT analogs.
Discussed the synthesis and potential applications of TT in treating cancer and other diseases like HIV/AIDS.

Propriétés

Numéro CAS

943001-56-7

Formule moléculaire

C30H42O10

Poids moléculaire

562.6 g/mol

Nom IUPAC

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1

Clé InChI

YLQZMOUMDYVSQR-FOWZUWBHSA-N

SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

SMILES isomérique

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO

SMILES canonique

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Tigilanol tiglate;  EBC-46;  EBC46;  EBC 46

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigilanol tiglate
Reactant of Route 2
Tigilanol tiglate
Reactant of Route 3
Tigilanol tiglate
Reactant of Route 4
Tigilanol tiglate
Reactant of Route 5
Tigilanol tiglate
Reactant of Route 6
Tigilanol tiglate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.